molecular formula C5H9NO3 B554619 trans-4-Hydroxy-D-proline CAS No. 3398-22-9

trans-4-Hydroxy-D-proline

Cat. No. B554619
CAS RN: 3398-22-9
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-IUYQGCFVSA-N
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Description

Trans-4-Hydroxy-D-proline is a 4-hydroxy-D-proline where the hydroxy group at position 4 has S-configuration . It is a white to pale pink solid and is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .


Synthesis Analysis

Trans-4-Hydroxy-D-proline is synthesized from the post-translational hydroxylation of proteins, primarily collagens and to a much lesser extent non-collagen proteins . This process occurs in the presence of oxygen, vitamin C (ascorbic acid), α-ketoglutarate, and Fe2+ . A study has shown that a basic strain, HYP-1, was developed by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .


Molecular Structure Analysis

The molecular formula of trans-4-Hydroxy-D-proline is C14H16ClNO . Its average mass is 249.736 Da and its mono-isotopic mass is 249.092041 Da . The theoretical optimized geometrical parameters and vibrational analysis were performed by Density Functional Theory (DFT) with the B3LYP method at 6-311++G (d,p) basis set .


Chemical Reactions Analysis

Trans-4-Hydroxy-D-proline is formed from the post-translational hydroxylation of proteins, primarily collagen and, to a much lesser extent, non-collagen proteins . In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-D-proline is catabolized to glycine via the trans-4-hydroxy-D-proline oxidase pathway, and trans-3-hydroxy-D-proline is degraded via the trans-3-hydroxy-D-proline dehydratase pathway to ornithine and glutamate .


Physical And Chemical Properties Analysis

Trans-4-Hydroxy-D-proline has a density of 1.1±0.1 g/cm3, a boiling point of 349.7±37.0 °C at 760 mmHg, and a flash point of 165.3±26.5 °C . It has a molar refractivity of 72.8±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 218.3±3.0 cm3 .

Scientific Research Applications

  • It is used as a nucleophilic coupling partner in the synthesis of N-aryl pyrroles via copper-catalyzed C–N cross-coupling reactions with aryl halides (Reddy, Kumar, & Rao, 2011).

  • It serves as an intermediate in the biosynthesis of the antibiotic etamycin, synthesized from L-proline during the formation of peptide-bound cis-4-hydroxy-D-proline residue (Katz, Kamal, & Mason, 1979).

  • Trans-4-Hydroxy-D-proline is a key amino acid in medicinal and industrial applications, particularly as a chiral building block for pharmaceutical synthesis. It is primarily produced via fermentative production by microorganisms, with advances in metabolic engineering enhancing its biosynthesis (Zhang et al., 2021).

  • It is involved in the synthesis of hydroxyprolines, valuable chiral building blocks for pharmaceuticals. Microorganisms producing L-proline trans-4- and cis-3-hydroxylase have been identified for the industrial production of these hydroxyprolines (Hara & Kino, 2009).

  • Trans-4-Hydroxy-D-proline is subject to epimerization to cis-4-hydroxy-D-proline during the acid hydrolysis of collagen, a process significant for amino acid analysis (Dziewiatkowski, Hascall, & Riolo, 1972).

  • It is used in the production of (18)F-labeled proline derivatives like cis-/trans-4-[(18)F]fluoro-L-proline for Positron-Emission-Tomography (PET) imaging, particularly for investigating diseases with altered collagen synthesis (Geisler et al., 2014).

  • Efficient production methods for trans-4-Hydroxy-D-proline have been developed using microbial fermentation, highlighting its industrial significance (Wang et al., 2018).

Safety And Hazards

Trans-4-Hydroxy-D-proline is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Hydroxy-D-proline

CAS RN

3398-22-9
Record name (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
AN Bogner, KM Stiers, CM McKay, DF Becker… - Protein …, 2021 - Wiley Online Library
… Insight into the selectivity for L-stereoisomer was obtained by solving crystal structures of MmALDH4A1 complexed with THLP and trans-4-hydroxy-D-proline (THDP). The 10-fold …
Number of citations: 3 onlinelibrary.wiley.com
T Satomura, M Ishikura, T Koyanagi… - Applied microbiology …, 2015 - Springer
… d-Phenylalanine, trans-4-hydroxy-l-proline, cis-4-hydroxy-d-proline, trans-4-hydroxy-d-proline, and PMS were obtained from Wako Pure Chemical Industries (Tokyo, Japan). Tryptone …
Number of citations: 11 link.springer.com
R Kuttan, AN Radhakrishnan - Biochemical Journal, 1970 - portlandpress.com
… Paper chromatography of the copper salt of the isolated isomer of hydroxyproline suggested that although it might be either trans-4-hydroxy-Lproline or trans-4-hydroxy-D-proline (both …
Number of citations: 22 portlandpress.com
S Hu, W He, G Wu - Amino Acids, 2022 - Springer
… ) and cis-3-hydroxy-l-proline (eg, present in Escherichia coli) have been identified in certain bacteria and fungi, and some microbes may also contain free trans-4-hydroxy-d-proline and …
Number of citations: 35 link.springer.com
UK Mishra, NG Ramesh - Tetrahedron Letters, 2020 - Elsevier
… Synthesis of trans-4-hydroxy-d-proline and the corresponding prolinol has been accomplished starting from 4,6-di-O-benzyl-3-deoxy-d-glucal, an enol-ether derived from d-glucose, …
Number of citations: 3 www.sciencedirect.com
C Zu, JA Woolfolk, ME Koscho - Analytica chimica acta, 2010 - Elsevier
A pair of pseudo-enantiomers, tertiary amine appended trans-4-hydroxyproline derivatives were designed, synthesized, and evaluated as chiral selectors for enantiomer analysis of DNB…
Number of citations: 4 www.sciencedirect.com
TMH Bach, H Takagi - Applied microbiology and biotechnology, 2013 - Springer
… 3a), trans-4-hydroxy-d-proline, and cis-4-hydroxy-d-proline (4-d-CHOP). Among them, 4-l-THOP is the most common in nature and is formed by posttranslational modification. It is critical …
Number of citations: 64 link.springer.com
S Watanabe, Y Hiraoka, S Endo, Y Tanimoto… - Journal of …, 2015 - Elsevier
Post-translational hydroxylation of the L-proline residue mainly occurs in collagen; therefore, the L-hydroxyprolines (L-Hyp) synthesized, including trans-4-hydroxy-L-proline (T4LHyp) …
Number of citations: 27 www.sciencedirect.com
S Bernardo-Bermejo, S Adámez-Rodríguez… - Microchemical …, 2023 - Elsevier
A chiral methodology was developed in this work enabling for the first time the separation of the four stereoisomers of the amino acid 4-hydroxyproline (4-Hyp) in the format of capillary …
Number of citations: 2 www.sciencedirect.com
S Watanabe - The handbook of microbial metabolism of …, 2017 - cabidigitallibrary.org
… In spite of these differences, the two types of D-HypDH show similar high specificities for C4DHyp: other substrates include only trans-4hydroxy-D-proline and D-proline (see Fig. 10.1), …
Number of citations: 2 www.cabidigitallibrary.org

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